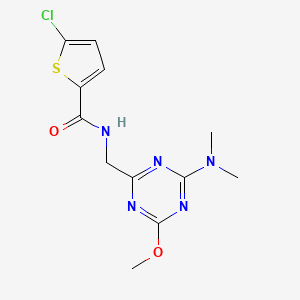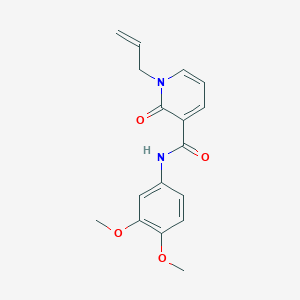
1-allyl-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-allyl-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound characterized by its unique structure, which includes an allyl group, a dimethoxyphenyl group, and a pyridinecarboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps, starting with the preparation of the core pyridine ring. One common approach is the condensation of an appropriate pyridine derivative with an allylamine and a dimethoxybenzaldehyde under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or ethanol, and the temperature is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are selected to optimize yield and purity, and the process is monitored using advanced analytical techniques to ensure consistency and quality.
化学反应分析
Types of Reactions: 1-allyl-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in an acidic or neutral medium.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst or using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides or other suitable electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and biological properties.
科学研究应用
1-allyl-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has shown promise in various scientific research applications:
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including inflammation and oxidative stress-related conditions.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism by which 1-allyl-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
相似化合物的比较
1-allyl-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is unique in its structure and properties, but it can be compared to other similar compounds, such as:
N-allyl-3-(3,4-dimethoxyphenyl)-2-propenamide: This compound shares the dimethoxyphenyl group but differs in the pyridinecarboxamide moiety.
3-(3,4-dimethoxyphenyl)-1-propanol: This compound lacks the pyridine ring and the carboxamide group, making it structurally simpler.
These comparisons highlight the distinctiveness of this compound and its potential for unique applications.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-4-9-19-10-5-6-13(17(19)21)16(20)18-12-7-8-14(22-2)15(11-12)23-3/h4-8,10-11H,1,9H2,2-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXXJEPIQRKZOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2927944.png)
![2,6-Dioxa-9-azaspiro[3.6]decane](/img/structure/B2927947.png)
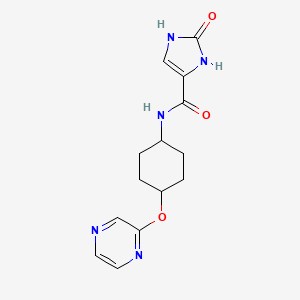
![3-(4-Fluorophenyl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2927951.png)
![1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2927952.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2927954.png)
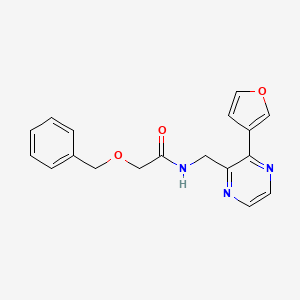
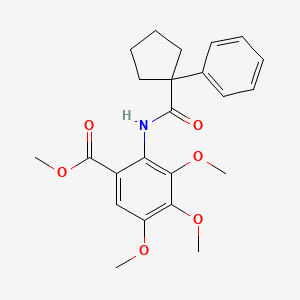
![3-[3-(benzyloxy)pyridin-2-yl]-1-cyclohexylurea](/img/structure/B2927962.png)
![3-Chloro-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2927963.png)
![2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2927964.png)
![N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2927965.png)
